![molecular formula C9H15Br B2897994 2-(Bromomethyl)bicyclo[2.2.2]octane CAS No. 1850918-76-1](/img/structure/B2897994.png)
2-(Bromomethyl)bicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)bicyclo[2.2.2]octane is a chemical compound with the CAS Number: 1850918-76-1 . It has a molecular weight of 203.12 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15Br/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 203.12 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
2-(Bromomethyl)bicyclo[2.2.2]octane derivatives have been utilized in the development of chiral ligands for asymmetric synthesis. Otomaru et al. (2005) described the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes with high enantioselectivity in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones, achieving up to 99% ee (Otomaru et al., 2005). This method demonstrates the compound's utility in facilitating high-precision chemical transformations critical for producing enantiomerically pure compounds.
Molecular Machines and Functional Materials
In the realm of molecular machines and functional materials, the use of this compound derivatives has been explored to construct systems with dynamic properties. Lemouchi et al. (2011) synthesized crystals of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane, showing gigahertz rotation at two distinct sites within a halogen-bonded network. This work suggests the potential of halogen bonding, facilitated by derivatives of this compound, in the design of high-speed molecular rotors capable of functioning in engineered molecular machines (Lemouchi et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements H315, H319, and H335 suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of 2-(Bromomethyl)bicyclo[22It is part of a class of molecules known as the bicyclo[222]octane Motif, which are potential candidates for single-molecule insulators .
Mode of Action
The mode of action of 2-(Bromomethyl)bicyclo[2.2.2]octane is related to its ability to suppress electronic transmission through σ-conjugated molecules by destructive quantum interference . This property makes it a potential candidate for single-molecule insulators .
Biochemical Pathways
The specific biochemical pathways affected by 2-(Bromomethyl)bicyclo[22Its parent class, the bicyclo[222]octane Motif, is known to affect electron transport properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Bromomethyl)bicyclo[22It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
The molecular and cellular effects of 2-(Bromomethyl)bicyclo[22Its ability to suppress electronic transmission through σ-conjugated molecules by destructive quantum interference suggests that it could have significant effects at the molecular level.
Action Environment
Environmental factors that influence the action, efficacy, and stability of 2-(Bromomethyl)bicyclo[22It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
2-(bromomethyl)bicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJZWYPDGTEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850918-76-1 |
Source


|
| Record name | 2-(bromomethyl)bicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
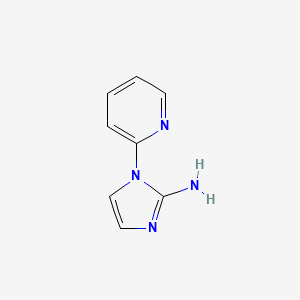
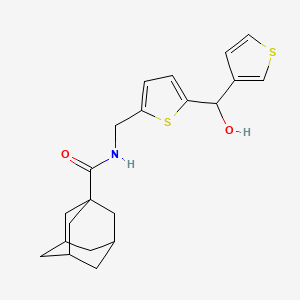
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2897915.png)
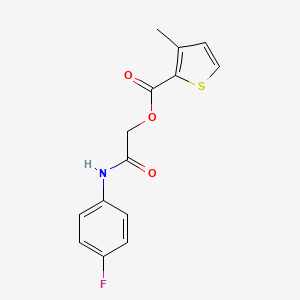

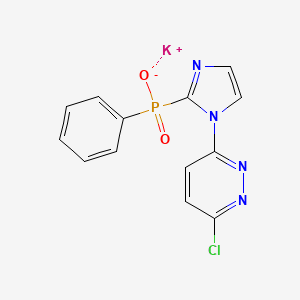
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2897922.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2897925.png)
![2-[4-(3-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2897926.png)
![1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2897927.png)
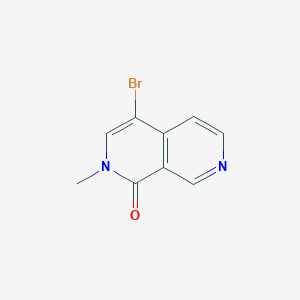

![3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897931.png)

